Isopropylamine hydrochloride

Description

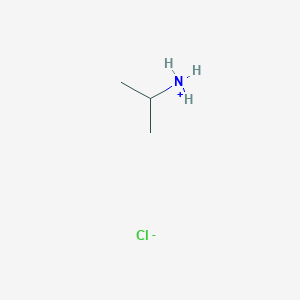

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYORFGKSZLPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884841 | |

| Record name | 2-Propanamine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15572-56-2 | |

| Record name | 2-Propanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of Isopropylamine Hydrochloride

Introduction

This compound (CAS RN: 15572-56-2) is the salt formed from the neutralization of the primary aliphatic amine, isopropylamine, with hydrochloric acid.[1] It is a white to off-white crystalline solid that is hygroscopic in nature.[2][3][4] This compound serves as a valuable intermediate and reagent in a variety of chemical syntheses, including the preparation of pharmaceuticals and agrochemicals.[3][4] Its utility stems from the presence of the reactive isopropylammonium cation. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and visual representations of key chemical processes.

Physical and Chemical Properties

This compound is characterized by its high solubility in water and its acidic nature in aqueous solutions.[5] The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀ClN | [2][3][6] |

| Molecular Weight | 95.57 g/mol | [2][7][8] |

| Appearance | White to off-white crystalline solid/powder | [2][3][9] |

| Melting Point | 160 °C | [2][6][10] |

| Solubility | Soluble in water and methanol; slightly soluble in ethanol and ethers.[2] | [2] |

| pKa | 10.63 (for the conjugate acid, isopropylammonium) | [11][12] |

| Stability | Stable under normal conditions, but is hygroscopic.[2][4] | [2][4] |

| Odor | Pungent odor. |

Spectral Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key data from proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy.

| Spectroscopic Technique | Key Data and Interpretation | Source(s) |

| ¹H NMR | In D₂O, characteristic peaks are observed at approximately 1.315 ppm (doublet, 6H, -CH₃) and 3.515 ppm (septet, 1H, -CH).[13] | [13] |

| IR Spectroscopy | The spectrum shows a broad band around 3300-3500 cm⁻¹ due to N-H stretching vibrations.[14] Characteristic N-H bending vibrations are seen around 1580-1650 cm⁻¹.[14] C-N stretching vibrations are typically observed in the 1020-1250 cm⁻¹ region.[14] | [11][14][15][16] |

Reactivity and Stability

This compound is a stable compound under standard conditions.[17] However, it is hygroscopic and should be stored in a dry, inert atmosphere.[2][18] As the salt of a weak base and a strong acid, its aqueous solutions are acidic. It is generally not considered a significant fire risk, though its containers may burn.[17]

The primary reactivity of this compound involves the isopropylammonium ion. In the presence of a stronger base, it will deprotonate to yield free isopropylamine, which is a versatile nucleophile and base in organic synthesis.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is through the reaction of isopropylamine with hydrochloric acid or by reacting isopropylamine with ammonium chloride in an alcohol solvent.[19]

Methodology:

-

To a 25 mL round-bottom flask, add ammonium chloride (0.54 g, 10 mmol) and ethanol (3 mL).[2][19]

-

Place the flask on a magnetic stirrer and heat the reaction mixture to reflux for 2 hours.[2][19]

-

After the reaction is complete, remove the solvent via rotary evaporation.[2][19]

-

The resulting solid is this compound, which is typically obtained in quantitative yield.[2][19]

¹H NMR Spectroscopy

Methodology:

-

Prepare a sample by dissolving a small amount of this compound in deuterium oxide (D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a spectrometer, such as a 90 MHz instrument.[13]

-

Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum. The solvent signal may be suppressed or removed during processing.[13]

Infrared (IR) Spectroscopy

Methodology:

-

Prepare the sample as a KBr (potassium bromide) disc or as a nujol mull.[13][15]

-

For a KBr disc, mix a small amount of the solid sample with dry KBr powder and press it into a transparent pellet.

-

For a nujol mull, grind the sample with a few drops of nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

Place the prepared sample in the IR spectrometer.

-

Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

Caption: Synthesis of this compound.

References

- 1. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound | 15572-56-2 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 15572-56-2: isopropylammonium chloride | CymitQuimica [cymitquimica.com]

- 5. Chemical Products | Chemical Product Manufacturers [reachemchemicals.com]

- 6. This compound | CAS#:15572-56-2 | Chemsrc [chemsrc.com]

- 7. 2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isopropylammonium chloride | C3H10ClN | CID 27399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 15572-56-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. This compound | 15572-56-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Isopropylamine - Wikipedia [en.wikipedia.org]

- 13. This compound(15572-56-2) 1H NMR spectrum [chemicalbook.com]

- 14. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. This compound(15572-56-2) IR Spectrum [m.chemicalbook.com]

- 16. Isopropyl amine hydrochloride [webbook.nist.gov]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. This compound | 15572-56-2 | TCI AMERICA [tcichemicals.com]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Isopropylamine Hydrochloride (C3H10ClN) for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine hydrochloride, with the molecular formula C3H10ClN, is a primary aliphatic amine salt that serves as a crucial building block in organic synthesis.[1] Its utility is particularly notable in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the production of various active compounds.[2] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis and analytical methodologies, and its role in the development of notable drugs. The information is tailored for researchers, scientists, and professionals involved in drug development, offering in-depth experimental protocols and data presented for practical application.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic characteristics of this compound is fundamental for its application in research and development.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C3H10ClN | [1] |

| Molecular Weight | 95.57 g/mol | [1] |

| CAS Number | 15572-56-2 | [1] |

| Appearance | White to off-white solid/crystal | [1] |

| Melting Point | 160 °C | [1] |

| Solubility | Soluble in water, slightly soluble in methanol. | [1][3] |

| Stability | Hygroscopic | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following tables provide an overview of its nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Table 1.2.1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| ~3.5 | Multiplet (Septet) | 1H | CH | [4] |

| ~1.3 | Doublet | 6H | 2 x CH₃ | [4] |

| Variable | Broad Singlet | 3H | NH₃⁺ |

Note: The chemical shift of the amine protons (NH₃⁺) can be variable and may exchange with deuterated solvents.

Table 1.2.2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment | Reference |

| ~45-50 | CH | [5][6] |

| ~20-25 | 2 x CH₃ | [5][6] |

Table 1.2.3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

| ~3000-2800 | N-H stretch (broad) | Ammonium (NH₃⁺) | [7] |

| ~2950-2850 | C-H stretch | Alkane (CH, CH₃) | [7] |

| ~1600-1500 | N-H bend | Ammonium (NH₃⁺) | [7] |

| ~1470-1450 | C-H bend | Alkane (CH₃) | |

| ~1380-1370 | C-H bend | Alkane (CH(CH₃)₂) | |

| ~1250-1020 | C-N stretch | Amine | [7] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. This section details a common laboratory-scale synthesis protocol.

Synthesis of this compound

A straightforward method for the preparation of this compound involves the reaction of isopropylamine with hydrochloric acid or a hydrochloride salt.

Experimental Protocol:

Materials:

-

Isopropylamine

-

Ammonium chloride

-

Ethanol (absolute)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

To a 25 mL round-bottom flask, add ammonium chloride (0.54 g, 10 mmol) and ethanol (3 mL).

-

While stirring, add isopropylamine (10 mmol) to the flask.

-

Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 2 hours.

-

After 2 hours, allow the mixture to cool to room temperature.

-

Remove the solvent by rotary evaporation to yield this compound as a solid. The yield is typically quantitative.[1]

Purification and Characterization: The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, if necessary. The purity and identity of the product should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR spectroscopy) as detailed in Section 1.2.

Diagram 2.1: Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

Isopropylamine and its hydrochloride salt are valuable intermediates in the synthesis of several pharmaceuticals and agrochemicals. This section will focus on its role in the synthesis of the beta-blocker propranolol and the herbicide atrazine.

Synthesis of Propranolol

Propranolol is a non-selective beta-blocker used to treat high blood pressure, angina, and other cardiovascular conditions.[8] The synthesis of propranolol involves the reaction of 1-naphthol with epichlorohydrin, followed by a ring-opening reaction of the resulting epoxide with isopropylamine.[8][9]

Experimental Protocol (Illustrative):

Step 1: Synthesis of 3-(1-naphthyloxy)-1,2-epoxypropane

-

Dissolve 1-naphthol in a suitable solvent (e.g., a mixture of ethanol and water) in a reaction flask.[10]

-

Add a base, such as potassium hydroxide (KOH), and stir the mixture.[10]

-

Slowly add epichlorohydrin to the reaction mixture and continue stirring at a controlled temperature.[10]

-

After the reaction is complete (monitored by TLC), the mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).[10]

-

The organic layer is dried and concentrated to yield the crude epoxide intermediate.[10]

Step 2: Synthesis of Propranolol

-

Dissolve the crude 3-(1-naphthyloxy)-1,2-epoxypropane in a suitable solvent (e.g., methanol).

-

Add isopropylamine to the solution and stir at a controlled temperature (e.g., 45°C) for an extended period (e.g., 48 hours).

-

After the reaction, the mixture is cooled, and the pH is adjusted to precipitate the crude propranolol.

-

The crude product is collected and purified by column chromatography or recrystallization from a suitable solvent system (e.g., toluene and n-hexane).[9][10]

Diagram 3.1: Logical Workflow for Propranolol Synthesis

Caption: Logical workflow for the synthesis of propranolol.

Signaling Pathway of Propranolol

Propranolol functions by non-selectively blocking β-adrenergic receptors (β1 and β2). This action antagonizes the effects of catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, cardiac output, and blood pressure.

Diagram 3.2: Signaling Pathway of Propranolol

Caption: Propranolol blocks β-adrenergic receptors.

Synthesis of Atrazine

Atrazine is a widely used herbicide in agriculture. Its synthesis involves the sequential reaction of cyanuric chloride with isopropylamine and ethylamine.[11][12]

Experimental Protocol (Illustrative):

-

Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone/water mixture) in a reactor.[12]

-

Isopropylamine is added to the reactor, leading to the substitution of one chlorine atom on the triazine ring. The reaction is typically carried out in the presence of an acid scavenger like sodium hydroxide.[12]

-

Following the first substitution, ethylamine is added to the reaction mixture to replace a second chlorine atom, forming atrazine.[12]

-

The crude atrazine precipitates from the reaction mixture and is isolated by filtration.

-

The product can be further purified by washing and recrystallization.

Diagram 3.3: Logical Workflow for Atrazine Synthesis

References

- 1. This compound | 15572-56-2 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound(15572-56-2) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Process for the preparation of a substituted triazine - Patent 0003374 [data.epo.org]

Isopropylamine Hydrochloride: A Comprehensive Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylamine hydrochloride (IPA HCl), a primary amine salt, serves as a crucial building block in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients (APIs) and agrochemicals. Its structure, characterized by an isopropyl group attached to an ammonium chloride moiety, imparts specific physical and chemical properties that are leveraged in various synthetic transformations. This technical guide provides an in-depth overview of the structure of this compound and details various synthetic methodologies for its preparation. The synthesis routes discussed herein include the direct hydrochlorination of isopropylamine, a metathetical reaction with ammonium chloride, and a biosynthetic pathway. This document aims to furnish researchers and professionals in drug development and chemical synthesis with detailed experimental protocols, comparative data, and a thorough understanding of the principles underlying the synthesis of this vital chemical intermediate.

Chemical Structure and Properties

This compound is the salt formed from the neutralization of the weak base isopropylamine with hydrochloric acid. The structure consists of an isopropylammonium cation and a chloride anion.

IUPAC Name: Propan-2-aminium chloride Synonyms: 2-Aminopropane hydrochloride, Isopropylammonium chloride[1] CAS Number: 15572-56-2 Molecular Formula: C₃H₁₀ClN Molecular Weight: 95.57 g/mol

The presence of the ammonium group makes the compound highly polar and readily soluble in water and polar organic solvents.

References

An In-depth Technical Guide to the Synthesis of 2-Propanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-propanamine hydrochloride, a crucial building block in the pharmaceutical and chemical industries. This document details various synthetic routes, including reductive amination of acetone, the Leuckart-Wallach reaction, and nucleophilic substitution of 2-halopropanes. Each method is presented with detailed experimental protocols, quantitative data, and discussions on reaction mechanisms, side products, and purification techniques.

Reductive Amination of Acetone

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. In the case of 2-propanamine, acetone serves as the carbonyl precursor, which reacts with ammonia to form an intermediate imine (2-iminopropane). This imine is then reduced to the corresponding amine, isopropylamine. The final step involves the conversion of the free base to its hydrochloride salt.

Two main approaches for the reduction of the imine intermediate are catalytic hydrogenation and the use of hydride reducing agents.

Catalytic Hydrogenation

This industrial-scale method involves the reaction of acetone, ammonia, and hydrogen gas over a metal catalyst at elevated temperatures and pressures.[1]

Experimental Protocol:

A pre-heated mixture of acetone, hydrogen gas, and ammonia is introduced into a fixed-bed reactor containing a nickel-based catalyst (e.g., Raney nickel, Ni/Al₂O₃, or a Mo-Co-Ni/Al₂O₃ composite).[2][3][4] The reaction is typically carried out at a temperature range of 90-180°C and a pressure of 0.2-1.8 MPa.[2][3] The molar ratio of acetone to hydrogen to ammonia is crucial for optimizing the yield of the primary amine and is generally in the range of 1:1-4:2-6.[1] The crude product, containing isopropylamine, diisopropylamine, unreacted starting materials, and water, is then cooled and separated. Purification is achieved through fractional distillation.[1]

Workflow for Catalytic Hydrogenation of Acetone:

Caption: Catalytic hydrogenation of acetone to 2-propanamine.

Reduction with Hydride Reagents

For laboratory-scale synthesis, chemical reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be employed. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion over the ketone starting material.[5]

Experimental Protocol:

Acetone and an excess of ammonia (or an ammonium salt like ammonium chloride) are dissolved in a suitable solvent, typically methanol or ethanol. The reaction is often carried out under mildly acidic conditions (pH 4-5) to facilitate the formation of the iminium ion.[6] Sodium borohydride or sodium cyanoborohydride is then added portion-wise to the reaction mixture while maintaining a low temperature (e.g., 0-10°C) to control the reaction rate. After the addition is complete, the reaction is stirred for several hours at room temperature. The work-up typically involves quenching the excess hydride with an acid, followed by basification to liberate the free amine. The isopropylamine is then extracted with an organic solvent and purified by distillation.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source.[7][8] When applied to acetone, the reaction with ammonium formate yields N-formylisopropylamine, which is subsequently hydrolyzed to produce isopropylamine.

Experimental Protocol:

Ammonium formate is heated to its melting point (around 110-120°C) in a reaction flask equipped with a reflux condenser. Acetone is then added dropwise to the molten ammonium formate.[9] The reaction mixture is heated at a temperature between 120°C and 165°C for several hours.[7][8] During this time, the intermediate N-formylisopropylamine is formed. After the reaction is complete, the mixture is cooled, and the formyl derivative is hydrolyzed by heating with a strong acid, such as hydrochloric acid. This step also forms the final hydrochloride salt. The product can then be isolated by crystallization.

Leuckart-Wallach Reaction Pathway:

Caption: Synthesis of 2-propanamine HCl via the Leuckart-Wallach reaction.

Nucleophilic Substitution of 2-Halopropanes

This method involves the reaction of a 2-halopropane, such as 2-bromopropane or 2-chloropropane, with ammonia in a nucleophilic substitution reaction. This is a more traditional approach but can be effective, especially at the laboratory scale. The reaction typically produces a mixture of primary, secondary (diisopropylamine), and tertiary amines, as well as the quaternary ammonium salt. Using a large excess of ammonia can favor the formation of the primary amine.[10]

Experimental Protocol:

2-Bromopropane is reacted with an excess of a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed pressure vessel and heated to facilitate the substitution.[10] After the reaction period, the vessel is cooled, and the pressure is carefully released. The resulting mixture contains isopropylamine, diisopropylamine, unreacted ammonia, and ammonium bromide. The work-up involves filtering the ammonium bromide salt and then separating the amines by fractional distillation.

Formation of the Hydrochloride Salt

The final step in the synthesis, regardless of the initial route to the free base, is the formation of the hydrochloride salt. This is typically done to improve the stability and handling of the compound.

Experimental Protocol:

Isopropylamine is dissolved in a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether. The solution is cooled to 0-5°C, and hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an organic solvent is added dropwise, until the pH of the system is acidic (pH 1-2).[11] The mixture is then stirred for several hours at room temperature, during which time the 2-propanamine hydrochloride precipitates as a white solid. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under reduced pressure.[11] This method typically results in a high yield of the hydrochloride salt.[11]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods of 2-propanamine. It is important to note that yields and selectivities are highly dependent on the specific reaction conditions, catalysts, and scale of the operation.

| Synthesis Method | Precursor | Reagents and Conditions | Acetone Conversion (%) | 2-Propanamine Selectivity (%) | Overall Yield (%) | Byproducts | Reference(s) |

| Catalytic Hydrogenation | Acetone | H₂, NH₃, Ni/Al₂O₃ catalyst, 90-180°C, 0.2-1.8 MPa | 99 | 90 | >90 (total amines) | Diisopropylamine, Isopropanol | [1][3][12] |

| Catalytic Hydrogenation | Acetone | H₂, NH₃, Co catalyst, 50°C, 1.0 MPa | - | High | 91 (isolated) | Diisopropylamine | [6] |

| Leuckart-Wallach Reaction | Acetone | Ammonium formate, 120-165°C, then HCl hydrolysis | High | - | Good to excellent | Diisopropylamine, N-formyl derivatives | [5][7] |

| Nucleophilic Substitution | 2-Bromopropane | Excess ethanolic ammonia, heat, pressure | - | - | Moderate | Diisopropylamine, Triisopropylamine, Quaternary ammonium salt | [10] |

Purification and Characterization

Purification:

The primary impurity in most synthesis routes of 2-propanamine is diisopropylamine. Due to the difference in their boiling points (2-propanamine: 32.4°C; diisopropylamine: 84°C), these two amines can be effectively separated by fractional distillation.[13][14] Azeotropic distillation techniques have also been developed to separate diisopropylamine from other impurities like isopropanol.[15][16][17]

Characterization:

The identity and purity of the final 2-propanamine hydrochloride product can be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components of the reaction mixture and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: To determine the purity of the crystalline hydrochloride salt.

Conclusion

This technical guide has outlined the core synthetic methods for 2-propanamine hydrochloride, providing a foundation for researchers and drug development professionals. The choice of synthesis route will depend on factors such as the desired scale of production, available equipment, and cost considerations. For large-scale industrial production, catalytic hydrogenation of acetone is the most common and efficient method. For laboratory-scale synthesis, the Leuckart-Wallach reaction or reductive amination using hydride reagents offer viable alternatives. Proper purification and characterization are essential to ensure the quality and purity of the final product for its intended applications.

References

- 1. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN106397219A - Method used for synthesizing isopropylamine via acetone hydrogenation ammoniation - Google Patents [patents.google.com]

- 4. CN1054366C - Process for producing isopropyl amine - Google Patents [patents.google.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Isopropylamine and Diisopropylamine from Acetone - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Sciencemadness Discussion Board - Isopropylamine one pot synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]

- 14. Page loading... [guidechem.com]

- 15. US2512584A - Azeotropic distillation of isopropyl alcohol from diisopropylamine - Google Patents [patents.google.com]

- 16. US2512585A - Azeotropic distillation of isopropyl alcohol from diisopropylamine - Google Patents [patents.google.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Physical Characteristics of Isopropylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of isopropylammonium chloride (IPACl). The information presented is intended for use in research, drug development, and other scientific applications where a detailed understanding of this compound's properties is essential.

Chemical Identity and Structure

Isopropylammonium chloride is an organic salt consisting of an isopropylammonium cation and a chloride anion. It is the hydrochloride salt of isopropylamine.

| Identifier | Value |

| IUPAC Name | propan-2-ylazanium;chloride[1][2] |

| CAS Number | 15572-56-2[1][2][3][4] |

| Molecular Formula | C₃H₁₀ClN[1][2][3][4] |

| SMILES | CC(C)[NH3+].[Cl-][2] |

| InChI | InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H[1][2][3][5] |

| InChIKey | ISYORFGKSZLPNW-UHFFFAOYSA-N[1][2][3][5] |

Physicochemical Properties

The physical properties of isopropylammonium chloride are summarized in the table below. These characteristics are crucial for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 95.57 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder or solid | [1][3][5] |

| Melting Point | ~160 °C | [1][3] |

| Boiling Point | Data not available for the salt; decomposes. The parent amine, isopropylamine, boils at 32.4 °C.[6] | N/A |

| Solubility | Soluble in water. Slightly soluble in methanol. | [3][7] |

| Stability | Hygroscopic; absorbs moisture from the air.[1][3][5] | N/A |

| Storage Temperature | Room temperature, under inert atmosphere.[3] | N/A |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of isopropylammonium chloride are critical for ensuring the quality and reproducibility of experimental results.

A common and straightforward method for the synthesis of isopropylammonium chloride is the acid-base reaction between isopropylamine and hydrochloric acid.[1][7]

Materials:

-

Isopropylamine

-

Hydrochloric acid (HCl), concentrated or as a solution in a suitable solvent (e.g., ethanol)

-

Anhydrous ethanol (optional, as a solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve isopropylamine in anhydrous ethanol.

-

Cool the flask in an ice bath to manage the exothermic nature of the reaction.

-

Slowly add a stoichiometric amount of hydrochloric acid dropwise to the stirred isopropylamine solution.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Remove the solvent using a rotary evaporator to yield the solid isopropylammonium chloride product.

-

The resulting solid can be further purified by recrystallization if necessary.

To confirm the identity and purity of the synthesized isopropylammonium chloride, the following characterization techniques are typically employed.[1]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the compound.

-

Method:

-

Dissolve a small sample of the synthesized isopropylammonium chloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

The resulting spectra should be consistent with the expected chemical shifts and coupling patterns for the isopropylammonium cation.

-

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Method:

-

Prepare a sample of the solid isopropylammonium chloride, typically as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Record the infrared spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

The spectrum should show characteristic absorption bands for N-H bonds (in the ammonium group) and C-H bonds (in the isopropyl group).

-

3.2.3. Melting Point Determination

-

Purpose: To assess the purity of the compound. A sharp melting point range is indicative of high purity.

-

Method:

-

Load a small amount of the finely powdered, dry sample into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly and record the temperature at which the substance begins to melt and the temperature at which it is completely molten.

-

Diagrams

The following diagrams illustrate the synthesis and characterization workflow for isopropylammonium chloride.

Caption: Synthesis workflow for isopropylammonium chloride.

Caption: Logical workflow for the characterization of isopropylammonium chloride.

References

- 1. Isopropylammonium Chloride [benchchem.com]

- 2. Isopropylammonium chloride | C3H10ClN | CID 27399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ISOPROPYLAMINE HYDROCHLORIDE | 15572-56-2 [chemicalbook.com]

- 4. isopropylammonium chloride | 15572-56-2 [chemnet.com]

- 5. CAS 15572-56-2: isopropylammonium chloride | CymitQuimica [cymitquimica.com]

- 6. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]

- 7. chembk.com [chembk.com]

Navigating the Solubility Landscape of Isopropylamine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of isopropylamine hydrochloride in various organic solvents. Understanding the solubility of this simple yet crucial amine salt is fundamental for its application in pharmaceutical synthesis, formulation, and other chemical processes. This document offers a consolidated resource on its qualitative solubility, outlines detailed experimental protocols for quantitative determination, and provides a procedural workflow for solubility assessment.

Introduction to this compound

This compound (IPA·HCl) is the salt formed from the neutralization of the weak base isopropylamine with hydrochloric acid. It presents as a white to off-white crystalline solid.[1][2] Its properties, particularly its solubility, are of significant interest in organic synthesis, where it can be a reactant, product, or catalyst, and in pharmaceutical development, where it may be a component of an active pharmaceutical ingredient (API). The solubility of IPA·HCl dictates the choice of solvent for reactions, purification, and formulation, directly impacting process efficiency, yield, and product purity.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Qualitative Solubility |

| Alcohols | Methanol | Slightly Soluble[3] |

| Ethanol | Soluble[1][2] | |

| Ethers | Diethyl Ether | Soluble[1][2] |

| Ketones | Acetone | Very Soluble[2][4] |

| Aromatic Hydrocarbons | Benzene | Soluble[2][4] |

| Chloroform | Soluble[2][4] |

Table 2: Quantitative Solubility of this compound (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Isopropanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Tetrahydrofuran | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

| Hexane | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely accepted technique.[5][6][7][8] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Drying oven

-

Desiccator

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Analysis:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 4 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. To avoid transferring any solid particles, it is advisable to use a syringe filter.

-

Transfer the collected saturated solution to a pre-weighed, dry container (e.g., a watch glass or a small beaker).

-

Determine the mass of the collected saturated solution.

-

Carefully evaporate the solvent under a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of inert gas (e.g., nitrogen) may be used.

-

Once the solvent is removed, place the container with the solid residue in a drying oven at a suitable temperature to remove any residual solvent. The temperature should be well below the melting point of this compound (160 °C) to avoid decomposition.[3]

-

After drying, cool the container in a desiccator to room temperature and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility in g/100 g of solvent:

-

Mass of dissolved IPA·HCl = (Mass of container + residue) - (Mass of empty container)

-

Mass of solvent = (Mass of saturated solution) - (Mass of dissolved IPA·HCl)

-

Solubility = (Mass of dissolved IPA·HCl / Mass of solvent) x 100

-

-

Solubility in mol/L:

-

Moles of IPA·HCl = Mass of dissolved IPA·HCl / Molar mass of IPA·HCl (95.57 g/mol )

-

Volume of solution collected (in L)

-

Solubility ≈ Moles of IPA·HCl / Volume of solution collected

-

-

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors inherent to the solute and the solvent:

-

Polarity: As a salt, this compound is a polar, ionic compound. According to the principle of "like dissolves like," it will exhibit higher solubility in more polar organic solvents (e.g., alcohols, acetone) and lower solubility in nonpolar solvents (e.g., alkanes).

-

Hydrogen Bonding: The ammonium group in IPA·HCl can act as a hydrogen bond donor, while the chloride ion can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are generally good solvents for IPA·HCl.

-

Temperature: The solubility of most solids in liquids increases with temperature. Therefore, heating a solution will generally allow more this compound to dissolve. It is crucial to specify the temperature at which solubility is determined.

-

Solvent-Solute Interactions: Specific interactions, such as the formation of complexes or ion-dipole interactions between the ions of IPA·HCl and the solvent molecules, play a significant role in the dissolution process.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data is sparse, the provided experimental protocol offers a robust method for its determination. For researchers and professionals in drug development and chemical synthesis, a thorough understanding and experimental quantification of solubility are essential for optimizing reaction conditions, developing effective purification strategies, and formulating final products. The principles and procedures outlined herein serve as a valuable resource for navigating the solubility landscape of this important chemical compound.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 15572-56-2 [m.chemicalbook.com]

- 4. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

An In-Depth Technical Guide to the Physicochemical Properties of Isopropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of Isopropylamine Hydrochloride (CAS: 15572-56-2), a compound often utilized as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1] This document outlines its key physical properties, presents detailed experimental protocols for their determination, and includes a workflow diagram for clarity.

Physicochemical Data

This compound is the salt form of isopropylamine, a primary aliphatic amine. As a salt, its physical properties, particularly its boiling point, differ significantly from its free-base form.

Data Summary

The quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀ClN | [2] |

| Molar Mass | 95.57 g/mol | [2] |

| Melting Point | 160 °C | [2][3][4][5] |

| 139-150 °C | ||

| Boiling Point | Decomposes before boiling | N/A (See Note) |

Note on Boiling Point: this compound is a stable, crystalline solid at room temperature. As an ionic salt, it possesses strong intermolecular forces, resulting in a high melting point. It is expected to decompose at high temperatures before reaching a boiling point under standard atmospheric pressure. The boiling point of its free base, isopropylamine, is approximately 31-35 °C, a value that should not be confused with the properties of the hydrochloride salt.[6]

Experimental Protocols for Melting Point Determination

The melting point of a compound is a critical physical property that serves as an indicator of both identity and purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. The presence of impurities will generally cause a depression of the melting point and a broadening of the melting range.[7]

Apparatus and Materials

-

Melting Point Apparatus: A digital apparatus (e.g., Mel-Temp) or a Thiele tube setup.

-

Capillary Tubes: Sealed at one end.[8]

-

Heating Medium (for Thiele tube): High-boiling, inert liquid such as mineral oil or silicone oil.[8]

-

Thermometer: Calibrated for accuracy.

Detailed Methodology

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry surface. If the sample consists of large crystals, gently pulverize it into a fine powder.[8][9]

-

Introduce the powdered sample into the open end of a capillary tube by tapping the open end into the powder.[8]

-

To pack the sample, invert the tube and tap the sealed end gently on a hard surface.[9] For more effective packing, drop the capillary tube, sealed end down, through a long, narrow tube (e.g., a piece of glass tubing) several times.[9]

-

The final packed sample height should be between 2-3 mm to ensure uniform heat transfer and an accurate melting range.[9]

-

-

Measurement Procedure:

-

Initial (Rapid) Determination: To save time, an initial rapid heating can be performed to find an approximate melting point. A fresh sample must be used for the subsequent accurate determination.

-

Accurate Determination:

-

Place the packed capillary tube into the heating block of the apparatus.[9]

-

Heat the sample at a medium rate until the temperature is about 20°C below the approximate melting point found earlier.[9]

-

Decrease the heating rate significantly, such that the temperature rises no more than 1-2°C per minute. A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

-

Data Recording and Interpretation:

-

Record the temperature at which the first droplet of liquid becomes visible. This is the beginning of the melting range.

-

Continue heating slowly and record the temperature at which the last solid crystal melts into a liquid. This marks the end of the melting range.

-

The recorded melting point should be expressed as a range (e.g., 159.5-160.5°C).

-

For confirmation, the procedure should be repeated with a new sample to ensure consistency.[8]

-

Visualization of Experimental Workflow

The logical flow for determining the melting point of a solid compound is illustrated below. This workflow ensures that the determination is both efficient and accurate.

Caption: Workflow for accurate melting point determination.

References

- 1. This compound | 15572-56-2 [chemicalbook.com]

- 2. This compound [chembk.com]

- 3. This compound | 15572-56-2 | TCI AMERICA [tcichemicals.com]

- 4. This compound CAS#: 15572-56-2 [m.chemicalbook.com]

- 5. This compound | CAS#:15572-56-2 | Chemsrc [chemsrc.com]

- 6. Isopropylamine - Wikipedia [en.wikipedia.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. davjalandhar.com [davjalandhar.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of Isopropylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isopropylamine hydrochloride, a compound of interest in various chemical and pharmaceutical applications. This document presents quantitative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in clearly structured tables, details the experimental protocols for data acquisition, and includes a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.515[1] | Septet | CH |

| 1.315[1] | Dublet | CH₃ |

Solvent: D₂O

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~47-50 | CH |

| ~20-23 | CH₃ |

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound is characterized by absorptions corresponding to the vibrations of the alkyl groups and the ammonium cation. The data presented below is based on the analysis of the condensed phase spectrum available from the Coblentz Society's evaluated infrared reference spectra collection, as provided by the NIST Chemistry WebBook.[2]

Table 3: Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Strong, Broad | N-H stretching (ammonium salt) |

| ~2800-2500 | Medium-Strong, Broad | N-H stretching (ammonium salt, combination bands) |

| ~1600 | Medium | N-H bending (asymmetric) |

| ~1500 | Medium | N-H bending (symmetric) |

| ~1470 | Medium | C-H bending (asymmetric, CH₃) |

| ~1380 | Medium | C-H bending (symmetric, CH₃) |

| ~1170 | Medium | C-N stretching |

Sample Preparation: KBr Pellet

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies for obtaining the NMR and IR data presented above.

NMR Spectroscopy Protocol

A sample of this compound (approximately 20-30 mg) is dissolved in deuterium oxide (D₂O, 0.5-0.7 mL) in a standard 5 mm NMR tube. The use of D₂O is crucial as it is NMR-silent in the ¹H spectrum, preventing interference from the solvent signal. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or an external standard, can be added for precise chemical shift calibration (δ = 0.00 ppm).

The ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer, such as a 90 MHz or higher field instrument. For a typical ¹H NMR experiment, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is generally required due to the lower natural abundance of the ¹³C isotope. The data is then processed using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

The infrared spectrum of this compound, a solid compound, is typically obtained using the potassium bromide (KBr) pellet method.

-

Sample Preparation : A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. It is imperative that the KBr is completely dry to avoid a broad absorption band from water in the spectrum.

-

Pellet Formation : The resulting fine powder is transferred to a pellet press. A vacuum is applied to remove any trapped air, and the mixture is compressed under high pressure (several tons) to form a thin, transparent or translucent pellet.

-

Data Acquisition : The KBr pellet is then placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first recorded. The spectrum of the sample is then collected over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Spectroscopic Analysis Workflow

The general workflow for obtaining and interpreting spectroscopic data is a systematic process that involves sample preparation, data acquisition, processing, and structural elucidation. The following diagram, generated using the DOT language, illustrates this logical relationship.

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Guide to the Nomenclature of Isopropylamine Hydrochloride

For researchers, scientists, and professionals in drug development, precise communication is paramount. The consistent and accurate naming of chemical compounds is a cornerstone of this clarity. This technical guide provides a detailed overview of the synonyms, nomenclature, and key identifiers for Isopropylamine hydrochloride, a compound frequently utilized in organic synthesis and pharmaceutical development.

Core Identification:

-

Chemical Name: this compound

Table of Synonyms and Identifiers

To facilitate easy reference and comparison, the various names and identifiers for this compound found in chemical literature are summarized below. This data has been compiled from numerous chemical databases and supplier information.

| Category | Synonym/Identifier | Source/Reference |

| IUPAC Name | propan-2-amine;hydrochloride[4] | PubChem |

| 2-propanamine hydrochloride | Sigma-Aldrich | |

| propan-2-ylazanium chloride[10] | PubChem | |

| Common Synonyms | 2-Aminopropane hydrochloride[1][5][6] | ChemicalBook, Apollo Scientific, Santa Cruz Biotechnology, Guidechem |

| Isopropylammonium chloride[1][2][3][6][7][8][9] | ChemicalBook, CymitQuimica, CAS Database, NIST WebBook, TCI | |

| Propan-2-amine hydrochloride[1][2][6] | ChemicalBook, Apollo Scientific, CymitQuimica, Guidechem | |

| Monothis compound[2][3][6] | CymitQuimica, CAS Database, Guidechem | |

| iso-Propylamine hydrochloride[2][6] | CymitQuimica, Guidechem | |

| Isopropylamine HCl[1] | ChemicalBook | |

| Propan-2-ylamine HCl[1] | ChemicalBook | |

| Other Identifiers | EINECS Number: 239-629-2[3][6] | CAS Database, Guidechem |

| MDL Number: MFCD00050705[1] | ChemicalBook, Apollo Scientific | |

| PubChem CID: 6432137[4][6] | PubChem, Guidechem | |

| InChI: InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H[2][3][4][6][7] | CymitQuimica, Sigma-Aldrich, CAS Database, PubChem, Guidechem, NIST WebBook | |

| InChIKey: ISYORFGKSZLPNW-UHFFFAOYSA-N[2][4][6][7] | CymitQuimica, Sigma-Aldrich, PubChem, Guidechem, NIST WebBook | |

| Canonical SMILES: CC(C)N.Cl[6] | Guidechem |

Relationship Between Synonyms

The following diagram illustrates the hierarchical and synonymous relationships between the various names for this compound. The primary CAS number serves as the central identifier, linking all alternative nomenclature.

Experimental Protocols

A comprehensive search of the general chemical literature did not yield detailed, standalone experimental protocols for the synthesis, purification, or analysis of this compound. Such procedures are typically embedded within broader synthetic routes in patents and scholarly articles and may require access to specialized chemical databases for detailed extraction. Researchers are advised to consult primary research articles and patents that cite the use of this compound for specific experimental details relevant to their application.

General Synthetic Approach:

This compound is typically prepared through the reaction of isopropylamine with hydrochloric acid. Isopropylamine itself can be synthesized by the reaction of isopropyl alcohol with ammonia over a catalyst.[11]

-

(CH₃)₂CHOH + NH₃ → (CH₃)₂CHNH₂ + H₂O (Synthesis of Isopropylamine)

-

(CH₃)₂CHNH₂ + HCl → (CH₃)₂CHNH₃⁺Cl⁻ (Formation of this compound)

This represents a standard acid-base neutralization reaction to form the amine salt. The resulting hydrochloride salt often exhibits improved stability and handling characteristics compared to the free amine.

This guide provides a foundational understanding of the nomenclature associated with this compound. For specific applications, researchers should always refer to the primary literature and relevant safety data sheets.

References

- 1. This compound | 15572-56-2 [chemicalbook.com]

- 2. CAS 15572-56-2: isopropylammonium chloride | CymitQuimica [cymitquimica.com]

- 3. isopropylammonium chloride | 15572-56-2 [chemnet.com]

- 4. 2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. Isopropyl amine hydrochloride [webbook.nist.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | 15572-56-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. Isopropylammonium chloride | C3H10ClN | CID 27399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Isopropylamine - Wikipedia [en.wikipedia.org]

Isopropylamine Hydrochloride: A Technical Guide to its Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine hydrochloride (IPA·HCl), the salt of the primary amine isopropylamine, is a versatile and economically significant reagent in organic synthesis. While often used interchangeably with its free base, the hydrochloride salt offers advantages in terms of stability, storage, and handling. In many reaction protocols, the active isopropylamine nucleophile is liberated in situ through the addition of a base. This technical guide provides an in-depth overview of the core applications of this compound in organic chemistry, with a focus on its role in reductive amination and the synthesis of key agrochemicals and pharmaceuticals. Detailed experimental protocols, quantitative data, and process workflows are presented to assist researchers in leveraging this important synthetic building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₃H₁₀ClN |

| Molecular Weight | 95.57 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 155-158 °C |

| Solubility | Soluble in water and alcohols |

| CAS Number | 15572-56-2 |

Core Applications in Organic Synthesis

This compound serves as a primary source of the isopropylamino moiety in a range of nucleophilic substitution and addition reactions. Its principal applications lie in the formation of carbon-nitrogen bonds.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from carbonyl compounds. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in the same pot to the corresponding amine. This compound can be used as the amine source, typically after in-situ neutralization to release the free amine.

The general workflow for reductive amination using this compound is depicted below.

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination of 4-Hydroxycyclohexanone with Isopropylamine (Representative Protocol)

This protocol is adapted from a general procedure for the reductive amination of 4-hydroxycyclohexanone and serves as a model for the use of a primary amine in this transformation.[1]

Materials and Reagents:

-

4-Hydroxycyclohexanone

-

This compound

-

Triethylamine (Et₃N)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxycyclohexanone (1.0 eq) in anhydrous DCM, add this compound (1.1 eq) followed by triethylamine (1.2 eq).

-

Add glacial acetic acid (1.2 eq) to the reaction mixture and stir at room temperature for 30 minutes to facilitate the formation of the iminium ion.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-isopropyl-4-aminocyclohexanol.

Quantitative Data for Reductive Amination

The following table provides representative yields for reductive amination reactions leading to primary amines from various ketones, demonstrating the utility of this method.[2]

| Ketone Substrate | Product Amine Hydrochloride | Yield (%) |

| Acetophenone | 1-Phenylethanamine Hydrochloride | 96 |

| 4'-Methylacetophenone | 1-(p-Tolyl)ethanamine Hydrochloride | 93 |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanamine Hydrochloride | 95 |

| Propiophenone | 1-Phenylpropan-1-amine Hydrochloride | 87 |

| Cyclohexanone | Cyclohexanamine Hydrochloride | 89 |

Synthesis of Agrochemicals

Isopropylamine is a crucial building block for numerous herbicides. The hydrochloride salt serves as a stable precursor for these industrial syntheses.

Atrazine is a widely used triazine herbicide. Its synthesis involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with ethylamine and isopropylamine.[2][3][4][5][6]

The synthetic workflow for Atrazine is outlined below.

Caption: Synthetic workflow for Atrazine.

Experimental Protocol: Synthesis of Atrazine

The following is a representative laboratory-scale protocol for the synthesis of atrazine.[7]

Materials and Reagents:

-

Cyanuric chloride

-

Ethylamine

-

Isopropylamine

-

Triethylamine

-

Dioxane

Procedure:

-

Charge a reaction vessel with cyanuric chloride (0.136 mol) and dioxane (100 mL).

-

Add triethylamine (0.297 mol) and cool the mixture to 0-5 °C with stirring for 15 minutes.

-

Add ethylamine (0.136 mol) dropwise. After the addition is complete, stir the reaction mixture at 0-10 °C for 3 hours.

-

Allow the reaction to warm to room temperature (25-35 °C).

-

Add isopropylamine (0.136 mol) and stir at 30-40 °C for 6 hours.

-

Monitor the reaction to completion. The product, atrazine, can be isolated by precipitation and filtration.

A patent describes a process with a molar yield of atrazine of 94.3% based on the isopropylamine starting material.[8]

Bentazon is a thiadiazine herbicide. Its synthesis involves the reaction of methyl anthranilate with chlorosulfonic acid and isopropylamine, followed by cyclization.[3][9][10][11]

The synthesis of Bentazon can be visualized in the following workflow.

Caption: Synthetic workflow for Bentazon.

Experimental Protocol: Synthesis of Bentazon Intermediate

This protocol describes the formation of the key intermediate in Bentazon synthesis.[12]

Materials and Reagents:

-

Triethylamine

-

Dichloroethane

-

Isopropylamine

-

Chlorosulfonic acid

-

Methyl anthranilate

-

Phosphorus oxychloride

Procedure:

-

In a reaction vessel, mix triethylamine, dichloroethane, and isopropylamine.

-

Cool the mixture and add chlorosulfonic acid dropwise. Maintain the temperature for 30 minutes.

-

Allow the mixture to warm to room temperature and then add methyl anthranilate.

-

Add phosphorus oxychloride dropwise.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the intermediate, o-isopropylaminosulfamido methyl benzoate. The reported yield for this intermediate is up to 90%.[12]

Glyphosate, a broad-spectrum herbicide, is often formulated as its isopropylamine salt to enhance its solubility in water.[13][14][15] The formation of the salt is a straightforward acid-base reaction.

The process is outlined in the workflow below.

Caption: Workflow for the formation of Glyphosate Isopropylamine Salt.

Experimental Protocol: Preparation of Glyphosate Isopropylamine Salt Aqueous Solution

The following protocol is based on a patented method for the preparation of a glyphosate isopropylamine salt solution.[16][17]

Materials and Reagents:

-

Glyphosate technical grade

-

Isopropylamine

-

Water

Procedure:

-

In a reaction kettle, add glyphosate technical and isopropylamine in a molar ratio of 1:1.1.

-

Add water, with a weight ratio of the glyphosate/isopropylamine mixture to water of 1:3.

-

Mix and stir the components, adjusting the temperature of the reactor to 10°C and maintaining it for 45 minutes.[16]

-

The resulting mixture is the glyphosate isopropylamine salt aqueous solution.

Synthesis of Pharmaceuticals

This compound is a key starting material in the synthesis of several important pharmaceuticals, where the isopropylamino group is a common structural motif, particularly in beta-blockers.

Propranolol is a beta-blocker used to treat high blood pressure and other heart conditions. Its synthesis involves the ring-opening of an epoxide intermediate with isopropylamine.[6][18][19]

The synthetic pathway to Propranolol is shown below.

Caption: Synthetic workflow for Propranolol.

Experimental Protocol: Synthesis of (±)-Propranolol

This protocol describes the synthesis of racemic propranolol.[13]

Materials and Reagents:

-

3-(1-Naphthyloxy)-1,2-epoxypropane (glycidyl-α-naphthyl ether)

-

Isopropylamine

-

Water

Procedure:

-

A solution of glycidyl-α-naphthyl ether (10 mmol) in excess isopropylamine (20 mL) and water (1 mL) is stirred and heated to reflux for 24 hours.

-

Removal of the solvent yields crude (±)-propranolol.

-

The crude product can be purified by recrystallization from hexane. The reported yield is 90%.[13]

Quantitative Data for Propranolol Synthesis

| Reactants | Product | Yield (%) | Purity (%) | Reference |

| 1-Naphthol, Epichlorohydrin, Isopropylamine | Propranolol | 53.1 (initial process) | - | [10] |

| 3-(1-Naphthyloxy)-1,2-epoxypropane, Isopropylamine | Propranolol | 93.8 | 99.3 | [20] |

| 3-(1-Naphthyloxy)-1,2-epoxypropane, Isopropylamine | (±)-Propranolol | 90 | - | [13] |

Conclusion

This compound is a fundamental and versatile reagent in modern organic synthesis. Its utility is demonstrated in a variety of C-N bond-forming reactions, most notably in reductive aminations and as a key building block in the industrial production of numerous agrochemicals and pharmaceuticals. The stability and ease of handling of the hydrochloride salt, combined with its straightforward conversion to the active free amine, make it an invaluable tool for researchers and chemical process developers. The protocols and data presented in this guide highlight the broad scope of its applications and provide a solid foundation for its use in the synthesis of complex organic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. primaryinfo.com [primaryinfo.com]

- 3. CN101863858A - Synthetic method of bentazone - Google Patents [patents.google.com]

- 4. CN104693142A - Improved bentazone production method - Google Patents [patents.google.com]

- 5. CN102344422B - Novel synthesis process of atrazine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Process for the preparation of a substituted triazine - Patent 0003374 [data.epo.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 11. CN104557776A - Synthesis method of bentazone - Google Patents [patents.google.com]

- 12. CN105061362A - Preparation method of bentazon - Google Patents [patents.google.com]

- 13. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 14. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Preparation method of glyphosate isopropylamine salt aqueous solution - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN113475524A - Preparation method of glyphosate isopropylamine salt aqueous solution - Google Patents [patents.google.com]

- 18. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

Isopropylamine Hydrochloride as a Precursor in Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of isopropylamine hydrochloride as a versatile precursor in chemical synthesis. This compound, a primary amine salt, serves as a crucial building block in the production of a wide range of commercially significant compounds, particularly in the pharmaceutical and agrochemical industries. This document details its chemical properties, key synthetic applications, experimental protocols, and regulatory considerations.

Chemical and Physical Properties

This compound is the salt formed from the reaction of isopropylamine with hydrogen chloride. It is a white to off-white crystalline solid that is soluble in water. The presence of the hydrochloride group enhances its stability and handling characteristics compared to the volatile and flammable free base, isopropylamine.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀ClN | [1] |

| Molecular Weight | 95.57 g/mol | [1] |

| CAS Number | 15572-56-2 | [1] |

| Appearance | White to Almost white powder to crystal | [2] |

| Melting Point | 160°C | [3] |

| Solubility | Miscible in water, ethanol, ether; very soluble in acetone; soluble in benzene, chloroform. | [2] |

Spectroscopic Data:

| Technique | Key Data Points | Reference |

| ¹H NMR (D₂O, 90 MHz) | δ (ppm): 1.315 (d, 6H), 3.515 (sept, 1H) | [4] |

| GC-MS (EI) | Top 5 Peaks (m/z): 44, 18, 42, 41, 28 | [5] |

Applications in Synthesis

This compound is a key precursor in the synthesis of various high-value molecules. Its primary utility lies in introducing the isopropylamino group into a target structure. This is particularly important in the synthesis of several pharmaceuticals and herbicides.

Pharmaceutical Synthesis

The isopropylamino moiety is a common feature in many β-blocker medications used to treat cardiovascular conditions. Isopropylamine or its hydrochloride salt is a critical reagent in the synthesis of these drugs.

Propranolol is a widely used beta-blocker for treating hypertension, angina, and other heart conditions.[2][6] The synthesis of propranolol involves the reaction of 1-naphthol with epichlorohydrin, followed by a ring-opening reaction of the resulting epoxide with isopropylamine.[7][8]

Reaction Pathway for Propranolol Synthesis:

Caption: Synthesis of Propranolol from 1-Naphthol and Isopropylamine.

Pindolol is another beta-blocker with intrinsic sympathomimetic activity. Its synthesis also utilizes isopropylamine to introduce the characteristic side chain. The synthesis typically starts from 4-hydroxyindole, which is reacted with epichlorohydrin, followed by the addition of isopropylamine.[9][10]

Reaction Pathway for Pindolol Synthesis:

Caption: Synthesis of Pindolol from 4-Hydroxyindole and Isopropylamine.

Agrochemical Synthesis

Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds in crops like corn and sugarcane.[11] The synthesis of atrazine involves the sequential reaction of cyanuric chloride with ethylamine and isopropylamine in the presence of a base to neutralize the hydrogen chloride formed.[12][13]

Reaction Pathway for Atrazine Synthesis:

Caption: Synthesis of Atrazine from Cyanuric Chloride.

Key Synthetic Methodologies

Reductive Amination

Reductive amination is a versatile method for preparing amines from carbonyl compounds (aldehydes and ketones).[14][15] In this two-step, one-pot process, a carbonyl compound reacts with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. When using isopropylamine, this method allows for the direct introduction of the isopropylamino group.

General Workflow for Reductive Amination:

Caption: General experimental workflow for reductive amination.

Experimental Protocols

The following are representative experimental protocols for syntheses involving isopropylamine.

Synthesis of Propranolol[2]

-

Preparation of the Intermediate Epoxide:

-

Dissolve 1.25 g (8.67 mmol) of 1-naphthol in 10 mL of an ethanol:water (9:1) mixture.

-

Add 0.5 g of KOH to the mixture and stir for 30 minutes.

-